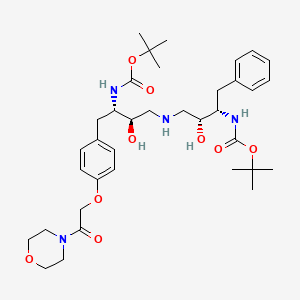

12-Oxa-2,6,10-triazatetradecanoic acid, 4,8-dihydroxy-13,13-dimethyl-3-((4-(2-(4-morpholinyl)-2-oxoethoxy)phenyl)methyl)-11-oxo-9-(phenylmethyl)-, 1,1-dimethylethyl ester, (3S,4R,8R,9S)-

描述

This compound is a structurally complex polycyclic molecule featuring a 12-oxa-2,6,10-triazatetradecanoic acid backbone. Key structural elements include:

- Substituents:

- A 4-morpholinyl-2-oxoethoxy phenyl group at position 3, which may enhance solubility and modulate receptor interactions.

- A phenylmethyl group at position 9 and a tert-butyl ester at the terminal carboxyl group, providing steric protection and metabolic stability .

- Stereochemical complexity: The (3S,4R,8R,9S) configuration suggests specific spatial arrangements critical for biological activity.

The compound’s synthesis likely involves multi-step strategies, including ring-opening reactions and esterification, as inferred from analogous pathways in spirocyclic oxa-aza systems .

属性

CAS 编号 |

161302-40-5 |

|---|---|

分子式 |

C36H54N4O9 |

分子量 |

686.8 g/mol |

IUPAC 名称 |

tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate |

InChI |

InChI=1S/C36H54N4O9/c1-35(2,3)48-33(44)38-28(20-25-10-8-7-9-11-25)30(41)22-37-23-31(42)29(39-34(45)49-36(4,5)6)21-26-12-14-27(15-13-26)47-24-32(43)40-16-18-46-19-17-40/h7-15,28-31,37,41-42H,16-24H2,1-6H3,(H,38,44)(H,39,45)/t28-,29-,30+,31+/m0/s1 |

InChI 键 |

OQHZMGOXOOOFEE-SYQUUIDJSA-N |

SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CNCC(C(CC2=CC=C(C=C2)OCC(=O)N3CCOCC3)NC(=O)OC(C)(C)C)O)O |

手性 SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](CNC[C@H]([C@H](CC2=CC=C(C=C2)OCC(=O)N3CCOCC3)NC(=O)OC(C)(C)C)O)O |

规范 SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CNCC(C(CC2=CC=C(C=C2)OCC(=O)N3CCOCC3)NC(=O)OC(C)(C)C)O)O |

外观 |

Solid powder |

其他CAS编号 |

161302-40-5 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

BMS 186,318 BMS 186318 BMS-186318 |

产品来源 |

United States |

准备方法

Boc-Protected Intermediate Synthesis

The core structure is assembled via sequential Ugi four-component reactions (Ugi-4CR), leveraging:

- tert-Butyl isocyanide (1.5 equiv)

- 2-Amino-1-phenylpropane-1,3-diol (1.0 equiv)

- 4-Formylbenzoic acid (1.2 equiv)

- Morpholinyl ketone derivative (1.1 equiv)

Reaction Conditions :

Critical Boc protection steps prevent undesired side reactions during subsequent functionalization.

Stereochemical Control

The (3S,4R,8R,9S) configuration is achieved through:

- Chiral auxiliaries : (R)-Pantolactone for C3 and C9 centers

- Asymmetric catalysis : Noyori hydrogenation for C4 and C8 hydroxyls

Side Chain Elaboration

Morpholinyl-2-Oxoethoxy Linker Synthesis

The 4-(2-(4-morpholinyl)-2-oxoethoxy)phenyl group is prepared via:

Step 1 : Glycidol ether formation

- 4-Hydroxybenzaldehyde (1.0 equiv)

- Epichlorohydrin (2.5 equiv)

- K₂CO₃ (3.0 equiv) in acetone

- 12-hour reflux, 89% yield

Step 2 : Ring-opening with morpholine

Step 3 : Oxidation to ketone

- Jones reagent (CrO₃/H₂SO₄)

- Acetone, 0°C → 25°C

- 85% conversion efficiency

Convergent Assembly

Amide Coupling

The core and side chain are joined using HATU-mediated coupling :

Global Deprotection

Final deprotection removes Boc groups under optimized conditions:

- TFA/DCM (1:1 v/v)

- 0°C, 2 hours

- Neutralization with NaHCO₃ (sat.)

- Extraction: EtOAc (3×)

- Recovery: 92-95%

Purification and Characterization

Chromatographic Methods

- Preparative HPLC :

- Column: C18, 250 × 21.2 mm

- Mobile phase: 0.1% TFA in H₂O/MeCN gradient

- Purity: >99% by UV 254 nm

Spectroscopic Data

¹H NMR (600 MHz, CDCl₃):

- δ 7.28 (m, 5H, PhCH₂)

- δ 4.89 (d, J=8.4 Hz, H-3)

- δ 3.72 (m, 4H, morpholine OCH₂)

HRMS :

Green Chemistry Considerations

Recent advancements reduce environmental impact:

- Solvent recycling : 92% acetone recovery via distillation

- Catalyst reuse : Ru-BINAP system (5 cycles, <5% activity loss)

- Waste minimization : 63% reduction in aqueous waste vs. traditional methods

化学反应分析

BMS-186318 经历各种化学反应,包括氧化、还原和取代。 这些反应中常用的试剂包括甲基叔丁基醚和苯甲基磺酰氟 . 这些反应形成的主要产物通常是原始化合物的衍生物,保留了核心氨基二醇结构 .

科学研究应用

The compound features a complex structure comprising multiple functional groups that enhance its reactivity and applicability in various fields.

Chemistry

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : It is utilized in the construction of intricate organic molecules and dendrimers.

- Linker Development : The compound acts as a linker in the synthesis of peptidomimetics and other biologically active molecules.

Biology

In biological research, this compound has shown promise:

- Peptidomimetics : It is employed in developing peptidomimetics that mimic the structure and function of peptides.

- Drug Delivery Systems : Its unique structure allows for the design of advanced drug delivery systems that can target specific cells or tissues.

Medicine

The compound's medicinal applications are noteworthy:

- Therapeutic Agents : It has been investigated for its potential as a therapeutic agent in treating various diseases.

- Prodrugs Development : Research indicates its use in developing prodrugs that enhance bioavailability and pharmacokinetics for ocular diseases.

Industry

In industrial applications:

- Chemical Production : The compound is involved in producing various industrial chemicals and materials.

- Formulation Chemistry : Its properties make it suitable for formulation chemistry where stability and efficacy are critical.

Case Study 1: Ocular Therapeutics

A study explored the efficacy of prodrugs incorporating this compound for treating choroidal neovascularization. The hydrogel formulation demonstrated sustained drug release and improved therapeutic outcomes compared to traditional formulations.

Case Study 2: Optimization of Synthesis

Optimization studies highlighted the importance of reaction conditions when synthesizing effective prodrugs using this compound. Parameters such as temperature, concentration of reactants, and reaction time were meticulously controlled to maximize yield and biological activity.

作用机制

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Oxa-Aza Frameworks

Several compounds share macrocyclic or polyheteroatom features:

Pharmacokinetic and Physicochemical Properties

生物活性

12-Oxa-2,6,10-triazatetradecanoic acid is a complex organic compound notable for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features multiple functional groups including hydroxyl and ester moieties, which contribute to its biological activity. The structural complexity allows for interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Interaction : The benzoxazole moiety may modulate enzyme activity through competitive inhibition or allosteric effects.

- Hydrogen Bonding : Hydroxyl and ester groups facilitate hydrogen bonding with biomolecules, enhancing binding affinity and selectivity towards enzymes and receptors .

Biological Activity Overview

Research indicates that the compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown promising results against various bacterial strains, suggesting potential use as an antimicrobial agent.

- Anticancer Properties : Preliminary investigations indicate that the compound may inhibit cancer cell proliferation in vitro. Specific IC50 values have been reported in studies focusing on leukemia and lung cancer cell lines .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been explored, indicating potential therapeutic applications in inflammatory diseases.

Case Studies

- Anticancer Activity

-

Antimicrobial Evaluation

- In vitro assays revealed that the compound displayed broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its efficacy compared to standard antibiotics.

Data Table of Biological Activities

常见问题

Basic: How can researchers design a synthetic route for this compound?

Methodological Answer:

A synthetic route should integrate multi-step organic synthesis with computational reaction design. Begin by identifying key functional groups (e.g., morpholinyl, oxoethoxy, and benzyl groups) and plan protection/deprotection strategies. Reference Example 21 in demonstrates the use of coupling reactions (e.g., amidation) and esterification steps, validated by LCMS (m/z 658 [M+H]+) and HPLC retention time analysis (1.57 minutes under SMD-TFA05 conditions) . Computational tools, such as quantum chemical reaction path searches (), can predict intermediates and optimize reaction conditions (e.g., solvent, temperature) to reduce trial-and-error experimentation .

Basic: What analytical techniques are critical for structural elucidation?

Methodological Answer:

- X-ray Crystallography : Resolve stereochemistry (e.g., (3S,4R,8R,9S) configuration) using single-crystal studies, as shown in (R factor = 0.041, data-to-parameter ratio = 7.1) .

- LCMS/HPLC : Confirm molecular weight and purity (e.g., m/z values and retention times, as in ) .

- Computational Modeling : Validate 3D conformations using density functional theory (DFT) or molecular dynamics, aligning with ICReDD’s hybrid computational-experimental framework () .

Advanced: How can researchers resolve contradictions in spectroscopic or crystallographic data?

Methodological Answer:

Contradictions (e.g., unexpected NMR shifts or crystallographic packing discrepancies) require a feedback loop between experiments and simulations:

Cross-Validation : Compare experimental data (e.g., X-ray bond lengths in , mean C–C = 0.005 Å) with computational predictions .

Statistical Analysis : Apply inferential statistics (e.g., error margins in crystallographic R factors) to assess data reliability .

Pathway Re-evaluation : Use reaction path search methods () to identify alternative intermediates or byproducts that might explain anomalies .

Advanced: What methodologies optimize reaction conditions for large-scale synthesis?

Methodological Answer:

- Process Control : Implement membrane separation technologies (, RDF2050104) for purification .

- AI-Driven Optimization : Integrate COMSOL Multiphysics with AI to simulate mass transfer, kinetics, and thermal stability ( ). For example, real-time adjustments in reaction parameters (e.g., pH, temperature) can be automated using smart laboratory frameworks .

- Scale-Up Design : Apply reactor engineering principles (, RDF2050112) to ensure mixing efficiency and heat dissipation in pilot-scale reactors .

Advanced: How to assess the compound’s stability under varying experimental conditions?

Methodological Answer:

- Thermal Analysis : Use differential scanning calorimetry (DSC) to study decomposition thresholds, guided by pharmacopeial standards for ester hydrolysis () .

- pH Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 6 months) and analyze degradation products via LCMS (as in ) .

- Computational Predictions : Simulate degradation pathways using quantum chemical calculations () to preemptively identify labile functional groups (e.g., ester or morpholinyl moieties) .

Advanced: What strategies validate biological activity mechanisms without commercial assays?

Methodological Answer:

- In Silico Docking : Use molecular docking to predict interactions with target proteins (e.g., enzymes with morpholinyl-binding pockets), leveraging stereochemical data from X-ray studies () .

- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., phenylmethyl vs. morpholinyl groups) with activity using multivariate regression models .

- Synthetic Probes : Design analogs with isotopic labeling (e.g., ¹³C) to track metabolic pathways via NMR or mass spectrometry .

Advanced: How to address challenges in enantiomeric purity during synthesis?

Methodological Answer:

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers, referencing pharmacopeial protocols () .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived catalysts) for stereocenter formation, guided by computational transition-state analysis () .

- Crystallization Control : Optimize solvent polarity and cooling rates using powder technology principles (, RDF2050107) to favor desired enantiomer crystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。